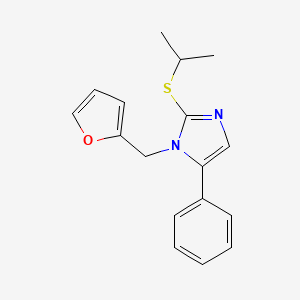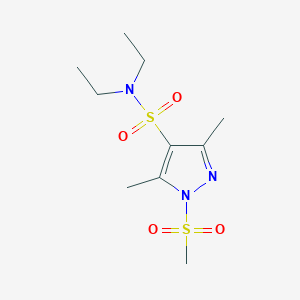
(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(4-(1H-Pyrrol-1-yl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1H-1,2,3-triazole ring and a pyrrole ring, which are both five-membered heterocycles . The triazole ring contains two nitrogen atoms and three carbon atoms, while the pyrrole ring contains one nitrogen atom and four carbon atoms . These rings are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyrrole rings. The exact structure would depend on the specific arrangement and substitution of these rings .Chemical Reactions Analysis
Triazole and pyrrole rings can participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and pyrroles can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyrrole rings. For example, these rings can contribute to the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
- 1,2,3-Triazole dienen als privilegierte Gerüste in der Arzneimittelforschung aufgrund ihrer Stabilität, ihres aromatischen Charakters und ihrer Wasserstoffbrückenbindungsfähigkeit . Forscher haben Derivate dieser Verbindung auf mögliche therapeutische Anwendungen untersucht.
- So enthält beispielsweise das Antiepileptikum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin und das Krebsmedikament Carboxyamidotriazol alle einen 1,2,3-Triazol-Kern .
- Der Ansatz der „Click-Chemie“, der häufig 1,3-dipolare Cycloadditionsreaktionen beinhaltet, wurde zur Synthese von 1,2,3-Triazolen weit verbreitet eingesetzt .
- 1,2,3-Triazole nehmen an supramolekularen Wechselwirkungen teil und bilden Wirt-Gast-Komplexe und selbstorganisierte Strukturen .
Arzneimittelforschung und Pharmazeutische Chemie
Click-Chemie und Biokonjugation
Supramolekulare Chemie und Materialwissenschaft
Fluoreszenzbildgebung und Chemische Biologie
Polymerchemie und Materialtechnik
Antivirelle und Antikrebsaktivität
Zusammenfassend lässt sich sagen, dass die einzigartige Struktur und die vielfältigen Anwendungen der Verbindung sie zu einem faszinierenden Thema für die wissenschaftliche Forschung machen. Forscher erforschen weiterhin ihr Potenzial in verschiedenen Bereichen, von der Arzneimittelforschung bis hin zur Materialwissenschaft. 🌟
Wirkmechanismus
Target of Action
It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that 1,2,3-triazole derivatives show numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Pharmacokinetics
Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Result of Action
It’s known that 1,2,3-triazole derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Action Environment
It’s known that the stability and efficacy of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCQPNFVSIGIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
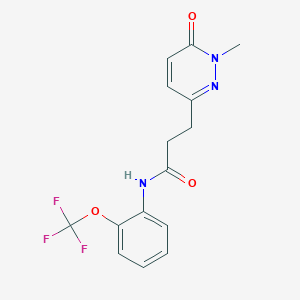
![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)
![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

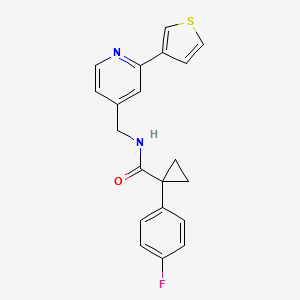
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)
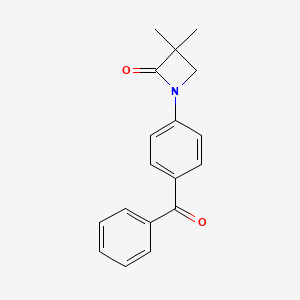
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)
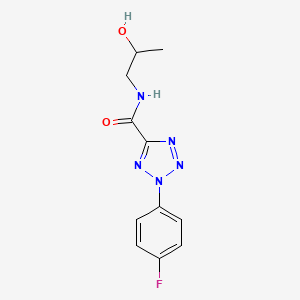
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
